molecular formula C9H10BrNO3 B7981115 Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate

Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate

Cat. No.: B7981115
M. Wt: 260.08 g/mol
InChI Key: TZGUOHZZMVXDIH-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate is a chemical compound with the molecular formula C9H10BrNO3 and a molecular weight of 260.08 g/mol . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a bromine atom and a methoxy group on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate typically involves the bromination of 6-methoxypyridin-2-yl acetic acid followed by esterification. The bromination is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The esterification step involves reacting the brominated product with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the pyridine ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The ester group can undergo hydrolysis to release the active pyridine derivative, which can then interact with its target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-bromo-6-chloropyridin-2-yl)acetate
  • Methyl 2-(5-bromo-6-fluoropyridin-2-yl)acetate
  • Methyl 2-(5-bromo-6-hydroxypyridin-2-yl)acetate

Uniqueness

Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate is unique due to the presence of both bromine and methoxy groups on the pyridine ring. This combination of substituents can enhance the compound’s reactivity and selectivity in various chemical reactions and biological interactions .

Biological Activity

Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth overview of the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H10BrN1O3C_9H_{10}BrN_1O_3 and a molecular weight of approximately 260.085 g/mol. The compound features a pyridine ring substituted with a bromine atom and a methoxy group, contributing to its unique chemical properties and biological activities.

Antimicrobial Properties

Pyridine derivatives are known for their antimicrobial activities. This compound has shown potential against various bacterial and fungal strains. Studies have indicated that compounds with similar structures exhibit significant activity against pathogens, suggesting that this compound may possess comparable effects.

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Methyl 2-(5-bromopyridin-3-YL)acetateStaphylococcus aureusTBD
Methyl 2-(6-methoxy-pyridin-3-YL)acetatePseudomonas aeruginosaTBD

Note: TBD indicates that specific MIC values need to be determined through further experimentation.

Anticancer Potential

Research has also explored the anticancer properties of this compound. Compounds with similar structural motifs have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer models. For instance, studies on methoxypyridine derivatives have demonstrated their ability to modulate pathways involved in cancer cell survival and growth .

Case Study: Anticancer Activity Assessment

In a study assessing the anticancer activity of methoxypyridine derivatives, this compound was evaluated for its effects on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic potential.

Table 2: Anticancer Activity Results

Cell LineIC50 Value (µM)Mechanism of Action
HeLa (cervical cancer)TBDInduction of apoptosis
MCF7 (breast cancer)TBDCell cycle arrest
A549 (lung cancer)TBDInhibition of proliferation

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. The bromine atom and methoxy group are significant for binding to enzymes or receptors, influencing various biochemical pathways. This interaction can lead to either inhibition or activation of target proteins, depending on the specific cellular context.

Future Directions

Despite promising preliminary findings, further research is needed to elucidate the precise mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To better understand how this compound interacts with cellular targets.
  • Structure-Activity Relationship (SAR) : To optimize the compound’s structure for enhanced biological activity.

Properties

IUPAC Name

methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-13-8(12)5-6-3-4-7(10)9(11-6)14-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGUOHZZMVXDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)CC(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

step c—A solution of 52b (0.47 g) and acetic anhydride (4.0 mL) was heated at 120° C. for 2 h, The reaction mixture was concentrated in vacuo and purified on a SiO2 column eluting with 5% EtOAc/hexane to afford methyl 5-bromo-6-methoxy-pyridin-2-yl-acetate (52c).
Name
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

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